3-(2-((Cyclopropylmethyl)(phenethyl)amino)ethyl)phenol
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Overview
Description
It is a partial agonist of the κ opioid receptor . This compound has been studied for its potential pharmacological effects and its interaction with various receptors in the human body.
Preparation Methods
The synthetic route for compound 3 involves several steps:
Starting Materials: The synthesis begins with cyclopropylmethylamine and 2-phenylethylamine.
Reaction Conditions: These starting materials undergo a series of reactions, including alkylation and phenol formation, under controlled conditions to yield the final product.
Industrial Production: While specific industrial production methods are not detailed, the synthesis likely involves standard organic synthesis techniques such as purification through recrystallization or chromatography.
Chemical Reactions Analysis
Compound 3 undergoes various chemical reactions:
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering its functional groups.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the phenol group.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Conditions often involve controlled temperatures and pH levels.
Major Products: The reactions yield various derivatives, depending on the reagents and conditions used.
Scientific Research Applications
Compound 3 has several scientific research applications:
Chemistry: It is used as a ligand in studies involving receptor binding and activity.
Biology: The compound is studied for its effects on cellular processes and receptor interactions.
Medicine: Research focuses on its potential therapeutic effects, particularly in pain management due to its interaction with opioid receptors.
Mechanism of Action
The mechanism of action for compound 3 involves its partial agonist activity at the κ opioid receptor. This interaction modulates the receptor’s activity, leading to various physiological effects. The compound’s molecular targets include the κ opioid receptor and potentially other related receptors. The pathways involved include signal transduction pathways associated with opioid receptor activation .
Comparison with Similar Compounds
Compound 3 can be compared with other similar compounds:
Properties
Molecular Formula |
C20H25NO |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-[2-[cyclopropylmethyl(2-phenylethyl)amino]ethyl]phenol |
InChI |
InChI=1S/C20H25NO/c22-20-8-4-7-18(15-20)12-14-21(16-19-9-10-19)13-11-17-5-2-1-3-6-17/h1-8,15,19,22H,9-14,16H2 |
InChI Key |
QURAQIGQNZYJHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CCC2=CC=CC=C2)CCC3=CC(=CC=C3)O |
Origin of Product |
United States |
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